2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride
Description
2-Amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride is a synthetic small molecule characterized by a butanamide backbone substituted with an amino group at the C2 position and N-methyl/N-(5-methyl-1,2-oxazol-3-yl)methyl groups on the amide nitrogen. The hydrochloride salt enhances its solubility and stability. The compound’s structural uniqueness lies in the integration of an oxazole heterocycle, known for influencing electronic properties and biological interactions, and a polar amino group that may improve aqueous solubility.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-4-9(11)10(14)13(3)6-8-5-7(2)15-12-8;/h5,9H,4,6,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCBQQZDYYIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=NOC(=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Amide Formation: The butanamide backbone is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Methylation: The N-methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring or the butanamide backbone.
Reduction: Reduced forms of the oxazole ring or the amide group.
Substitution: Substituted oxazole or amide derivatives.
Scientific Research Applications
Research indicates that 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride exhibits a range of biological activities:
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. | |
| Anticancer | Potential effects on cancer cell proliferation. | |
| Neuroprotective | May provide protection against neurodegenerative conditions. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Synthesized through cyclization reactions involving precursors such as α-haloketones and amides.
- Amide Formation : The butanamide backbone is introduced via amidation reactions.
- Methylation : The N-methyl group is added using methylating agents like methyl iodide.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Studies : Research has demonstrated that compounds with similar structures can effectively inhibit bacterial growth, suggesting that this compound may also possess antimicrobial properties.
- Cancer Research : Investigations into the anticancer potential of related compounds have shown promising results in inhibiting cancer cell lines, indicating a need for further exploration of this compound's effects on tumorigenesis.
- Neuroprotection Studies : Preliminary studies suggest that the neuroprotective properties may be linked to its ability to modulate neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and the amide group can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with several analogs (Table 1):
Key Observations :
- Oxazole vs.
- Amide vs. Sulfonamide : The sulfonamide group in ’s compound enhances hydrogen-bonding capacity, correlating with its antimicrobial activity. The target’s amide group may reduce potency but improve membrane permeability .
Physicochemical Properties
Comparative data for select compounds (Table 2):
*Estimated logP accounts for the hydrophilic amino group and hydrochloride salt.
Key Observations :
- The target compound’s amino group and hydrochloride salt likely reduce logP compared to ’s analog (logP 2.257), improving solubility.
- Higher polar surface area (~65 Ų vs.
Biological Activity
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride, with the CAS number 1423024-13-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₀H₁₈ClN₃O₂
- Molecular Weight : 247.72 g/mol
- Structure : The compound contains an oxazole ring, which is known for its involvement in various biological processes.
Research indicates that compounds containing oxazole moieties often interact with biological targets such as enzymes and receptors. The biological activity of this compound may involve:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, influencing various signaling pathways and physiological responses .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways and cellular functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating a moderate level of antimicrobial efficacy .
- Anticancer Properties : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 was found to be approximately 25 µM after 48 hours of exposure, suggesting potential as a chemotherapeutic agent .
- Neuroprotective Effects : Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers and promote cell survival in models of neurodegeneration. This effect was attributed to the modulation of signaling pathways related to apoptosis and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
